molecular formula C10H13NOSi B6170579 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol CAS No. 2445793-27-9

4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol

Cat. No.: B6170579
CAS No.: 2445793-27-9
M. Wt: 191.30 g/mol
InChI Key: LEXKRBZUCHXBJP-UHFFFAOYSA-N
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Description

4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol is a chemical compound with the molecular formula C10H13NOSi. It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler ethynylpyridine derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-[2-(trimethylsilyl)ethynyl]pyridin-3-one, while reduction can produce 4-ethynylpyridin-3-ol.

Scientific Research Applications

4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl and trimethylsilyl groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(trimethylsilyl)ethynyl]pyridine: Similar structure but lacks the hydroxyl group at the 3-position.

    4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine core instead of a simple pyridine ring.

    2-[(trimethylsilyl)ethynyl]pyridine: The ethynyl group is attached at the 2-position instead of the 4-position.

Uniqueness

4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl moiety, which confer distinct reactivity and interaction capabilities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2445793-27-9

Molecular Formula

C10H13NOSi

Molecular Weight

191.30 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)pyridin-3-ol

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)7-5-9-4-6-11-8-10(9)12/h4,6,8,12H,1-3H3

InChI Key

LEXKRBZUCHXBJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=NC=C1)O

Purity

95

Origin of Product

United States

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